1-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-3-phenylurea
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Overview
Description
3-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-PHENYLUREA is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-PHENYLUREA typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The next step involves the alkylation of the indole nitrogen with benzyl bromide to introduce the benzyl group. The final step is the reaction of the resulting compound with phenyl isocyanate to form the urea derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-PHENYLUREA can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-PHENYLUREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-PHENYLUREA involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. The compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules, which are essential for cell division .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid: Similar indole structure but with a carboxylic acid group.
1-Benzyl-2-methyl-1H-indole-3-acetic acid: Contains an acetic acid group instead of a urea group.
1-Benzyl-2-methyl-1H-indole-3-ethanol: Has an ethanol group at the C-3 position.
Uniqueness
3-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-PHENYLUREA is unique due to the presence of the urea group, which imparts distinct chemical and biological properties. This compound’s ability to inhibit tubulin polymerization sets it apart from other similar indole derivatives .
Properties
Molecular Formula |
C25H25N3O |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
1-[2-(1-benzyl-2-methylindol-3-yl)ethyl]-3-phenylurea |
InChI |
InChI=1S/C25H25N3O/c1-19-22(16-17-26-25(29)27-21-12-6-3-7-13-21)23-14-8-9-15-24(23)28(19)18-20-10-4-2-5-11-20/h2-15H,16-18H2,1H3,(H2,26,27,29) |
InChI Key |
LHAZOYQOCSJAME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)CCNC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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